molecular formula C19H18N2O B14656106 4-Ethoxy-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carbonitrile CAS No. 52608-47-6

4-Ethoxy-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carbonitrile

Katalognummer: B14656106
CAS-Nummer: 52608-47-6
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: GVTMIDNWHALERV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethoxy-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic compound that belongs to the pyrrole family This compound is characterized by its unique structure, which includes an ethoxy group, two phenyl groups, and a carbonitrile group attached to a dihydropyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of ethyl 2-cyano-3,3-diphenylacrylate with an appropriate amine under acidic conditions. The reaction typically proceeds through a cyclization process, forming the dihydropyrrole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethoxy-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the ethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl or ethoxy derivatives.

Wissenschaftliche Forschungsanwendungen

4-Ethoxy-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Wirkmechanismus

The mechanism of action of 4-Ethoxy-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2-Diphenyl-2,5-dihydro-1H-pyrrole-3-carbonitrile: Lacks the ethoxy group, resulting in different chemical properties.

    4-Methoxy-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carbonitrile: Contains a methoxy group instead of an ethoxy group, affecting its reactivity and applications.

Uniqueness

4-Ethoxy-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to the presence of the ethoxy group, which influences its solubility, reactivity, and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.

Eigenschaften

CAS-Nummer

52608-47-6

Molekularformel

C19H18N2O

Molekulargewicht

290.4 g/mol

IUPAC-Name

4-ethoxy-1,2-diphenyl-2,5-dihydropyrrole-3-carbonitrile

InChI

InChI=1S/C19H18N2O/c1-2-22-18-14-21(16-11-7-4-8-12-16)19(17(18)13-20)15-9-5-3-6-10-15/h3-12,19H,2,14H2,1H3

InChI-Schlüssel

GVTMIDNWHALERV-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C(N(C1)C2=CC=CC=C2)C3=CC=CC=C3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.